molecular formula C14H16O2S B286406 5-tert-Butyl-3-(phenylthio)-2(5H)-furanone

5-tert-Butyl-3-(phenylthio)-2(5H)-furanone

Cat. No. B286406
M. Wt: 248.34 g/mol
InChI Key: VMWPFAJHZPXAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-3-(phenylthio)-2(5H)-furanone, commonly known as Sulcatone, is a cyclic sulfide compound that is widely used in the fragrance industry. Sulcatone has a unique and pleasant odor that is described as woody and earthy, making it a popular ingredient in perfumes, soaps, and other scented products. However, Sulcatone's potential applications are not limited to the fragrance industry. Recent studies have shown that Sulcatone has significant biological activity, making it an exciting area of research in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of Sulcatone is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. For example, one study found that Sulcatone inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Another study found that Sulcatone inhibits the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Sulcatone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, studies have found that Sulcatone can reduce oxidative stress and protect against cellular damage. Sulcatone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using Sulcatone in lab experiments is its relatively low cost and availability. Sulcatone is a commercially available compound that can be easily synthesized in the lab. However, one limitation of using Sulcatone is its potential toxicity. Studies have shown that Sulcatone can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on Sulcatone. One area of interest is the development of new drugs based on Sulcatone's structure and activity. Another area of interest is the investigation of Sulcatone's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sulcatone and its potential side effects.

Synthesis Methods

Sulcatone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methyl-3-butyn-2-ol with phenylthiol in the presence of a strong acid catalyst. The resulting intermediate is then oxidized to form Sulcatone. Other methods include the reaction of 2-methyl-3-butyn-2-ol with thioanisole or the reaction of 2-methyl-3-butyn-2-ol with thiophenol in the presence of a copper catalyst.

Scientific Research Applications

Sulcatone has been the subject of numerous studies in recent years due to its potential applications in the field of medicinal chemistry. One study found that Sulcatone has anti-inflammatory properties and is effective in reducing the production of pro-inflammatory cytokines. Another study found that Sulcatone has anti-tumor activity and is effective in inhibiting the growth of cancer cells. Sulcatone has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

2-tert-butyl-4-phenylsulfanyl-2H-furan-5-one

InChI

InChI=1S/C14H16O2S/c1-14(2,3)12-9-11(13(15)16-12)17-10-7-5-4-6-8-10/h4-9,12H,1-3H3

InChI Key

VMWPFAJHZPXAMW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1C=C(C(=O)O1)SC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1C=C(C(=O)O1)SC2=CC=CC=C2

Origin of Product

United States

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